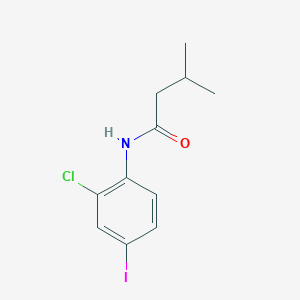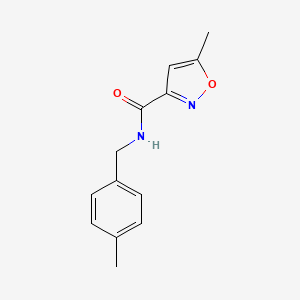
N-(2-chloro-4-iodophenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-iodophenyl)-3-methylbutanamide, also known as CI-977, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of opioid receptor agonists, which are compounds that bind to and activate the opioid receptors in the brain and other parts of the body. The opioid system is involved in a wide range of physiological processes, including pain perception, mood regulation, and reward processing. Therefore, compounds that modulate this system have the potential to be used as analgesics, antidepressants, and drugs of abuse.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4-iodophenyl)-3-methylbutanamide is primarily mediated by the activation of the mu opioid receptor subtype. This receptor subtype is a G protein-coupled receptor that is widely expressed in the brain and other parts of the body. Upon activation by an agonist such as N-(2-chloro-4-iodophenyl)-3-methylbutanamide, the mu opioid receptor activates downstream signaling pathways that lead to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This ultimately results in the analgesic, rewarding, and sedative effects of opioids.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-chloro-4-iodophenyl)-3-methylbutanamide are primarily mediated by its interaction with the mu opioid receptor subtype. This receptor subtype is involved in the modulation of pain perception, reward processing, and mood regulation. Therefore, the effects of N-(2-chloro-4-iodophenyl)-3-methylbutanamide on these processes are likely to be mediated by its activation of the mu opioid receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chloro-4-iodophenyl)-3-methylbutanamide in lab experiments is its high potency and selectivity for the mu opioid receptor subtype. This allows researchers to study the effects of mu opioid receptor activation without the confounding effects of other receptor subtypes. However, one limitation of using N-(2-chloro-4-iodophenyl)-3-methylbutanamide is its relatively short duration of action. This may limit its usefulness in certain experiments that require longer-term modulation of the opioid system.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-chloro-4-iodophenyl)-3-methylbutanamide and other mu opioid receptor agonists. One area of interest is the development of novel analgesics that are more effective and less addictive than currently available opioids. N-(2-chloro-4-iodophenyl)-3-methylbutanamide and other mu opioid receptor agonists may be useful in this regard, as they have shown promise in preclinical models of pain.
Another potential future direction is the development of new treatments for substance use disorders and depression. N-(2-chloro-4-iodophenyl)-3-methylbutanamide and other mu opioid receptor agonists may be useful in this regard, as they have shown promise in preclinical models of addiction and depression.
Finally, there is a need for further research into the mechanisms underlying the analgesic, rewarding, and sedative effects of opioids. N-(2-chloro-4-iodophenyl)-3-methylbutanamide and other mu opioid receptor agonists may be useful tools in this regard, as they allow researchers to selectively activate the mu opioid receptor subtype and study its downstream effects.
Synthesemethoden
The synthesis of N-(2-chloro-4-iodophenyl)-3-methylbutanamide involves several steps, starting from commercially available starting materials. The first step is the protection of the amino group of 2-chloro-4-iodoaniline with a tert-butoxycarbonyl (Boc) group. This is followed by the reaction of the protected aniline with 3-methylbutyryl chloride to form the corresponding amide. The Boc group is then removed under acidic conditions to yield N-(2-chloro-4-iodophenyl)-3-methylbutanamide as a white solid. The overall yield of this synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-iodophenyl)-3-methylbutanamide has been extensively studied in preclinical models of pain, addiction, and depression. In animal models of acute and chronic pain, N-(2-chloro-4-iodophenyl)-3-methylbutanamide has been shown to produce potent analgesic effects that are mediated by the activation of the mu opioid receptor subtype. This receptor subtype is primarily responsible for the analgesic effects of opioids in humans and other mammals. N-(2-chloro-4-iodophenyl)-3-methylbutanamide has also been shown to be effective in models of neuropathic pain, which is a type of chronic pain that is often resistant to conventional analgesics.
In addition to its analgesic effects, N-(2-chloro-4-iodophenyl)-3-methylbutanamide has been studied for its potential to treat addiction and depression. In animal models of drug self-administration, N-(2-chloro-4-iodophenyl)-3-methylbutanamide has been shown to reduce the reinforcing effects of opioids, cocaine, and alcohol. This suggests that N-(2-chloro-4-iodophenyl)-3-methylbutanamide may be useful in the treatment of substance use disorders. Similarly, in models of depression, N-(2-chloro-4-iodophenyl)-3-methylbutanamide has been shown to produce antidepressant-like effects that are mediated by the activation of the mu opioid receptor subtype.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-iodophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO/c1-7(2)5-11(15)14-10-4-3-8(13)6-9(10)12/h3-4,6-7H,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUXCGWFYGRXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-furylmethyl)-4-imino-1,6,6-trimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5820979.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5820985.png)



![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)

![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)

![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)


![2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5821058.png)